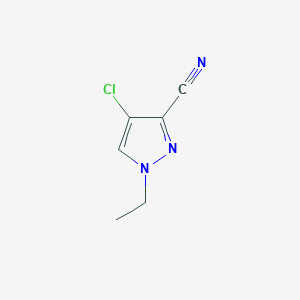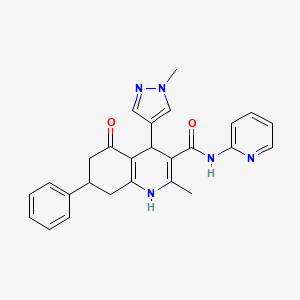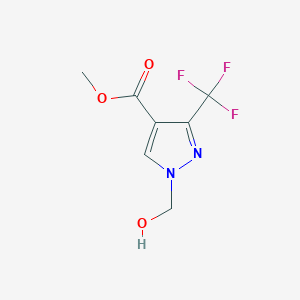![molecular formula C21H15Cl2N3O4 B14923568 1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14923568.png)
1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of dichlorophenoxy, chromen, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the dichlorophenoxy moiety with the chromen and pyrazole structures. This can be achieved through nucleophilic substitution reactions, where the dichlorophenoxy group is introduced using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromen moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) with a palladium catalyst.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~) can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: Use as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(2,3-dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide is not fully understood but may involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with similar chromen structures.
Pyrazole Derivatives: Compounds with similar pyrazole rings.
Phenoxy Compounds: Compounds with similar phenoxy groups.
Uniqueness
1-[(2,3-Dichlorophenoxy)methyl]-N~3~-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of these three distinct moieties, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C21H15Cl2N3O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenoxy)methyl]-N-(4-methyl-2-oxochromen-7-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-12-9-19(27)30-18-10-13(5-6-14(12)18)24-21(28)16-7-8-26(25-16)11-29-17-4-2-3-15(22)20(17)23/h2-10H,11H2,1H3,(H,24,28) |
InChI Key |
OJXIXXXNGVFNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=NN(C=C3)COC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14923491.png)
![2,2,2-Trifluoroethyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B14923499.png)

![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B14923503.png)

![2-methyl-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]furan-3-carbohydrazide](/img/structure/B14923506.png)


![Ethyl 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B14923526.png)

![methyl 1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923531.png)
![N-{4'-[(bicyclo[4.1.0]hept-7-ylcarbonyl)amino]biphenyl-4-yl}-7-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B14923549.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14923562.png)
